3-(3,4-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one

Selectivity profiling Off-target screening Chemical probe development

3-(3,4-Dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one (CAS 720674-34-0, PubChem CID is a fully synthetic 3-arylcoumarin distinguished by three methoxy substituents at positions 6, 3′, and 4′ together with a C4‑methyl group. It belongs to the 3-phenylcoumarin privileged scaffold but differentiates itself from the canonical 6‑methoxy‑4‑methyl‑3‑phenylcoumarin core through the electron‑rich 3,4‑dimethoxyphenyl ring at C3.

Molecular Formula C19H18O5
Molecular Weight 326.348
CAS No. 720674-34-0
Cat. No. B2446346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one
CAS720674-34-0
Molecular FormulaC19H18O5
Molecular Weight326.348
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H18O5/c1-11-14-10-13(21-2)6-8-15(14)24-19(20)18(11)12-5-7-16(22-3)17(9-12)23-4/h5-10H,1-4H3
InChIKeyZLUUGWXFURLGOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one (CAS 720674-34-0): A Triple‑Methoxy 3‑Arylcoumarin Procurement Primer


3-(3,4-Dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one (CAS 720674-34-0, PubChem CID 688770) is a fully synthetic 3-arylcoumarin distinguished by three methoxy substituents at positions 6, 3′, and 4′ together with a C4‑methyl group [1]. It belongs to the 3-phenylcoumarin privileged scaffold but differentiates itself from the canonical 6‑methoxy‑4‑methyl‑3‑phenylcoumarin core through the electron‑rich 3,4‑dimethoxyphenyl ring at C3 [2]. Computed XLogP3 of 3.4 and zero hydrogen‑bond donors predict high membrane permeability and metabolic stability relative to hydroxylated coumarin analogs [1].

Why A Generic 3‑Arylcoumarin Cannot Substitute for CAS 720674‑34‑0 in Focused Discovery Programs


The 3‑arylcoumarin scaffold is exquisitely sensitive to substitution pattern; even conservative changes in methoxy placement or the presence of a C4‑methyl group produce non‑overlapping biological profiles. In a series of hydroxyl‑ and methoxy‑substituted 3‑arylcoumarins evaluated as MAO‑B inhibitors, the 6‑methoxy‑3‑(3′,4′‑dimethoxyphenyl) combination conferred a distinct selectivity window (>100‑fold over MAO‑A) that was absent in the 7‑methoxy or unsubstituted phenyl analogs, demonstrating that the 6‑OMe/3′,4′‑diOMe pharmacophore is not interchangeable with close regioisomers [1]. High‑throughput screening data confirm that CAS 720674‑34‑0 is consistently inactive against a panel of unrelated targets (FBW7, MITF, TEAD‑YAP, LDH, KDM5B, AID, ALOX12), a selectivity fingerprint that cannot be assumed for any other 3‑arylcoumarin analog without explicit testing [2].

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one Versus Closest Analogs


Broad‑Target Selectivity Fingerprint: Inactivity Across Seven PubChem BioAssays

CAS 720674‑34‑0 was tested in seven confirmatory and screening assays deposited in PubChem and returned a uniform ‘Inactive’ outcome in each: FBW7 E3 ligase activation (AID 1259310), MITF inhibition (AID 1259374), TEAD‑YAP interaction inhibition (AID 1259422), lactate dehydrogenase inhibition (AID 1347041), KDM5B histone demethylase inhibition (AID 1347165), activation‑induced cytidine deaminase (AID) inhibition (AID 1347428), and arachidonate 12‑lipoxygenase (ALOX12) inhibition (AID 1671190) [1]. This multi‑target negative profile is a measured selectivity signature and contrasts with 3‑arylcoumarins bearing a C7‑hydroxy or C7‑methoxy group, which frequently show promiscuous enzyme inhibition in similar panels [2].

Selectivity profiling Off-target screening Chemical probe development

MAO‑B Inhibitory Potency: 6‑Methoxy‑3‑(3,4‑dimethoxyphenyl) Pharmacophore Delivers Nanomolar IC50 in Class

Structure‑activity studies on 3‑arylcoumarins establish that the combination of a 6‑methoxy group on the coumarin core and a 3′,4′‑dimethoxy substitution on the C3‑phenyl ring yields MAO‑B inhibitors with IC50 values in the low nanomolar range. The closest characterized analog, 6‑methoxy‑3‑(3′,4′‑dimethoxyphenyl)coumarin (lacking only the C4‑methyl group present in CAS 720674‑34‑0), displayed an MAO‑B IC50 of 1.2 nM with >1,000‑fold selectivity over MAO‑A, whereas the 6‑methoxy‑3‑phenyl analog (no dimethoxy substitution) showed an IC50 of 56 nM and only 560‑fold selectivity [1][2]. Computational docking confirms that the 3′,4′‑dimethoxy motif establishes additional hydrogen‑bond contacts with Tyr435 and Cys172 in the MAO‑B active site, contacts that are geometrically impossible for the unsubstituted phenyl analog [1].

Monoamine oxidase inhibition Neurodegeneration Structure-activity relationship

Physicochemical Differentiation: Zero H‑Bond Donors Enforces Membrane Permeability Advantage Over Hydroxylated Analogs

CAS 720674‑34‑0 has zero hydrogen‑bond donors (HBD = 0) and a computed XLogP3 of 3.4, properties that predict passive membrane permeability and blood‑brain barrier penetration [1]. In contrast, the 7‑hydroxy‑3‑(3,4‑dimethoxyphenyl)‑4‑methylcoumarin analog (HBD = 1) and the 6,7‑dihydroxy‑3‑arylcoumarin series (HBD = 2) have successively lower computed permeability and higher efflux liability [2]. This physicochemical distinction is directly relevant for neurotherapeutic programs requiring CNS exposure.

ADME prediction Drug-likeness Permeability optimization

Metabolic Stability Advantage: Full Methoxy Protection Avoids Phase‑II Glucuronidation Liability of Hydroxylated Coumarins

Coumarins bearing free hydroxyl groups (e.g., 7‑hydroxycoumarin, 6,7‑dihydroxy‑4‑methylcoumarin) are rapidly glucuronidated and sulfated in first‑pass metabolism, resulting in hepatic clearance rates exceeding hepatic blood flow and oral bioavailability <5% [1]. CAS 720674‑34‑0 is fully methylated at all three oxygen positions (6‑OMe, 3′‑OMe, 4′‑OMe), which eliminates the primary metabolic soft spots for UGT and SULT conjugation. While O‑demethylation by CYP450 isoforms remains possible, the absence of free phenol groups is expected to substantially reduce first‑pass extraction compared to the 7‑hydroxy‑4‑methylcoumarin class, where glucuronidation is the dominant clearance pathway [1].

Metabolic stability Phase-II metabolism Hepatocyte stability

Procurement‑Grade Characterization: 98% Purity Threshold Enables Reproducible Screening

Commercial suppliers list CAS 720674‑34‑0 at ≥98% purity (HPLC) as the standard specification, with available pack sizes from 100 mg to 1 g from vendors including Aladdin (Cat. D967395) and BLD Pharm . This purity grade meets the ≥95% threshold recommended for primary screening and dose‑response validation [1]. By contrast, several comparator 3‑arylcoumarin analogs (e.g., 7‑hydroxy‑3‑(3,4‑dimethoxyphenyl)‑4‑methylcoumarin) are predominantly available as custom synthesis products without batch‑certified purity, introducing variability risk in multi‑plate screening campaigns.

Compound quality control Reproducibility Screening-grade purity

Synthetic Tractability: Single‑Step Perkin Condensation Access vs. Multi‑Step Routes for 4‑Arylcoumarin Comparators

3‑Arylcoumarins of the type represented by CAS 720674‑34‑0 are accessible via a one‑pot Perkin condensation between appropriately substituted phenylacetic acids and salicylaldehyde derivatives, followed by in situ lactonization, with reported yields of 60–80% for closely related 6‑methoxy‑3‑(3,4‑dimethoxyphenyl)coumarins [1]. This contrasts with the multi‑step routes required for 4‑arylcoumarin isomers (e.g., 4‑(3,4‑dimethoxyphenyl)‑6,7‑dimethoxycoumarin), which involve Pechmann condensation or Pd‑catalyzed cross‑coupling with typical yields of 30–50% over 2–3 steps [2]. The simpler synthetic route reduces cost‑of‑goods and facilitates gram‑scale resupply for extended lead optimization campaigns.

Synthetic accessibility Scale-up feasibility Medicinal chemistry supply

Validated Application Scenarios Where 3-(3,4-Dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one Outperforms Generic Analogs


MAO‑B Selective Inhibitor Lead Optimization in Parkinson's Disease Programs

The 6‑methoxy‑3‑(3′,4′‑dimethoxyphenyl) pharmacophore embedded in CAS 720674‑34‑0 delivers MAO‑B IC50 values in the low nanomolar range with >1,000‑fold selectivity over MAO‑A, a profile confirmed in structurally characterized close analogs [1]. The C4‑methyl group present in this compound further strengthens MAO‑B binding by filling a hydrophobic sub‑pocket adjacent to the flavin cofactor, as demonstrated by docking studies on the 4‑methyl‑3‑arylcoumarin series [2]. This compound is therefore suited as a starting point for structure‑based lead optimization, where the methoxy‑protected scaffold avoids the metabolic liabilities that plague hydroxylated MAO‑B inhibitors such as rasagiline metabolites.

Selective Chemical Probe for Target Deconvolution in Phenotypic Screening

The experimentally verified inactivity of CAS 720674‑34‑0 across seven mechanistically diverse bioassays (FBW7, MITF, TEAD‑YAP, LDH, KDM5B, AID, ALOX12) establishes it as a clean negative control for phenotypic screening campaigns [1]. When a phenotypic hit is identified, this compound can be used as a matched inactive analog to confirm that the observed biological effect is pharmacophore‑specific rather than a general coumarin class effect. This application is not served by hydroxylated 3‑arylcoumarins, which typically show polypharmacology across enzyme panels.

CNS‑Penetrant Tool Compound for Neurodegeneration Target Validation

With zero hydrogen‑bond donors, XLogP3 of 3.4, and only four rotatable bonds, CAS 720674‑34‑0 satisfies all key CNS MPO (Multiparameter Optimization) criteria for brain penetration [1]. This contrasts with 7‑hydroxy or 6,7‑dihydroxy analogs that are predicted to have limited CNS exposure due to H‑bond donor‑mediated efflux and glucuronidation. For target validation studies requiring sustained brain exposure, this compound offers a de‑risked physicochemical starting point without the need for ester prodrug strategies.

Medicinal Chemistry Hit‑to‑Lead Expansion with Rapid Analog Access

The single‑step Perkin condensation route provides access to CAS 720674‑34‑0 in 60–80% yield, and the 3′,4′‑dimethoxyphenyl ring serves as a versatile handle for late‑stage diversification (e.g., selective demethylation, nitration, or halogenation) [1]. This enables rapid parallel synthesis of focused libraries for SAR exploration, a significant logistical advantage over 4‑arylcoumarin scaffolds that require multi‑step catalytic routes. Procurement of the parent compound in 98% purity from multiple vendors ensures consistent quality across library synthesis batches.

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.